molecular formula C8H5FIN B1400386 7-Fluoro-5-iodo-1H-indole CAS No. 1173023-15-8

7-Fluoro-5-iodo-1H-indole

Cat. No.: B1400386
CAS No.: 1173023-15-8
M. Wt: 261.03 g/mol
InChI Key: BRUNWOSWRZMWNY-UHFFFAOYSA-N
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Description

7-Fluoro-5-iodo-1H-indole: is a halogenated indole derivative, which is part of a broader class of compounds known for their diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals, exhibiting properties such as antiviral, anticancer, and antimicrobial activities .

Biochemical Analysis

Biochemical Properties

7-Fluoro-5-iodo-1H-indole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including proteases and oxidases. For instance, it inhibits the enzymatic activity of 5-methylindole oxidase in Chromobacterium violaceum and Staphylococcus aureus by binding to the active site or forming an enzyme-inhibitor complex . Additionally, this compound acts as a chromogenic substrate for detecting polymeric virulence factors in certain bacterial cultures .

Cellular Effects

The effects of this compound on cellular processes are diverse and multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, this compound has been observed to inhibit biofilm formation and persister cell formation, particularly in Escherichia coli and Staphylococcus aureus . These effects are likely mediated through the compound’s interaction with key signaling molecules and transcription factors involved in biofilm and persister cell regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine and iodine atoms enhance its binding affinity to enzyme active sites, leading to enzyme inhibition or activation. For example, the binding of this compound to proteases results in the inhibition of their catalytic activity, thereby affecting downstream cellular processes . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation and reduced efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function include sustained inhibition of biofilm formation and persistent cell regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits biofilm formation and persister cell development . At higher doses, this compound may induce toxic or adverse effects, including cellular apoptosis and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic conversion through oxidation and conjugation reactions, leading to the formation of metabolites that retain biological activity . These metabolic pathways influence the compound’s overall efficacy and duration of action, as well as its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported across cellular membranes and accumulates in target tissues, where it exerts its biochemical effects . The localization and accumulation of this compound are influenced by its interactions with cellular transporters and binding proteins, which facilitate its uptake and distribution.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments and organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the cytoplasm, where it inhibits protease activity. These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-iodo-1H-indole typically involves halogenation reactions. One common method includes the iodination of 7-fluoroindole using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-iodo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 7-Fluoro-5-iodo-1H-indole is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual halogenation can enhance its reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

7-fluoro-5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUNWOSWRZMWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735800
Record name 7-Fluoro-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-15-8
Record name 7-Fluoro-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-5-iodoindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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